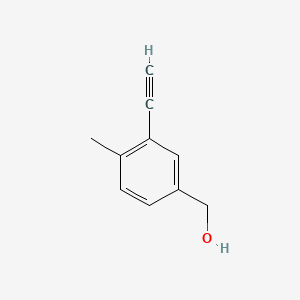

(3-Ethynyl-4-methylphenyl)methanol

説明

(3-Ethynyl-4-methylphenyl)methanol (C₁₀H₁₀O, molecular weight: 146.19 g/mol) is a substituted benzyl alcohol derivative featuring an ethynyl (–C≡CH) group at the 3-position and a methyl (–CH₃) group at the 4-position of the aromatic ring. The ethynyl group imparts rigidity and electron-withdrawing character, while the methyl group contributes steric bulk. This compound is of interest in synthetic organic chemistry, particularly in click chemistry and polymer synthesis, due to the reactivity of the ethynyl moiety .

特性

分子式 |

C10H10O |

|---|---|

分子量 |

146.19 g/mol |

IUPAC名 |

(3-ethynyl-4-methylphenyl)methanol |

InChI |

InChI=1S/C10H10O/c1-3-10-6-9(7-11)5-4-8(10)2/h1,4-6,11H,7H2,2H3 |

InChIキー |

HRFGWONTIWNTCY-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)CO)C#C |

製品の起源 |

United States |

生物活性

(3-Ethynyl-4-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of (3-Ethynyl-4-methylphenyl)methanol can be represented as follows:

This compound features an ethynyl group attached to a methyl-substituted phenol, which contributes to its biological activities.

Antibacterial Activity

Research has shown that (3-Ethynyl-4-methylphenyl)methanol exhibits significant antibacterial properties against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of several compounds found that (3-Ethynyl-4-methylphenyl)methanol demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus . This indicates a moderate level of antibacterial activity, suggesting potential for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Klebsiella pneumoniae | 64 |

Antioxidant Activity

The antioxidant capacity of (3-Ethynyl-4-methylphenyl)methanol has been assessed using various assays such as DPPH and FRAP.

Research Findings

In a comparative study, the compound exhibited an IC50 value of 15 µg/mL in the DPPH assay, indicating strong free radical scavenging activity. This suggests that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15 |

| FRAP | 20 |

Anticancer Properties

Preliminary studies have indicated that (3-Ethynyl-4-methylphenyl)methanol may possess anticancer properties.

The compound is thought to inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell growth. In vitro studies have shown that it can reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM .

類似化合物との比較

Structural and Electronic Differences

The following table highlights key structural differences between (3-Ethynyl-4-methylphenyl)methanol and analogous compounds:

Key Observations :

- Electronic Effects: The ethynyl group in (3-Ethynyl-4-methylphenyl)methanol withdraws electron density, increasing the acidity of the –OH group compared to alkyl-substituted analogs like (4-Butylphenyl)methanol .

- Steric Effects : The methyl group at position 4 provides moderate steric hindrance, but less than the branched alkyl chain in or the pyrazole ring in .

- Polarity: The pyrazole-containing derivative exhibits higher polarity due to nitrogen atoms, enhancing solubility in polar solvents compared to the purely aromatic (3-Ethynyl-4-methylphenyl)methanol.

Physicochemical Properties

*Estimated based on substituent contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。